N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 2-(3-methylphenyl)hydrazinecarboxamide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its unique combination of bromine atoms and the indole scaffold, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14Br2N4O2 |
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Molecular Weight |
466.1 g/mol |
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H14Br2N4O2/c1-9-3-2-4-11(5-9)20-8-14(24)22-23-16-12-6-10(18)7-13(19)15(12)21-17(16)25/h2-7,20-21,25H,8H2,1H3 |
InChI Key |
KJFKTRAOEHOVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Origin of Product |
United States |
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